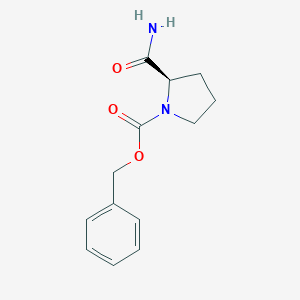

Z-D-PRO-NH2

Description

Z-D-PRO-NH2 is a synthetic peptide derivative characterized by a proline backbone modified with a benzyloxycarbonyl (Z) protecting group and an amide (-NH2) functional group. Key parameters include:

Properties

IUPAC Name |

benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHEBMEQXMRQL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426215 | |

| Record name | Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-47-7 | |

| Record name | Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-L-Prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-PRO-NH2 typically involves the reaction of benzylamine with (2R)-2-carbamoylpyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Deprotection Reactions

The Z-group (benzyloxycarbonyl) is selectively removed under hydrogenolytic or acidic conditions to regenerate the free amine:

Hydrogenolysis

Acidic Hydrolysis

Under strong acidic conditions (e.g., HBr/AcOH), the Z-group is cleaved:

Peptide Coupling Reactions

Z-D-Pro-NH₂ serves as a building block in solid-phase peptide synthesis (SPPS) . The Z-group protects the amine during coupling, while the carboxyl group (amide in this case) is activated for bond formation .

Example :

Amide Hydrolysis

The amide bond in Z-D-Pro-NH₂ undergoes hydrolysis under acidic or basic conditions :

- Conditions: 6M HCl, 110°C, 24 hours27.

Racemization Risk

Prolinemide derivatives like Z-D-Pro-NH₂ are prone to racemization at high pH (>9) due to partial ring-opening .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Z-Group Removal | H₂/Pd-C, MeOH | D-Pro-NH₂ | >95% | |

| Acidic Hydrolysis | 6M HCl, 110°C | Z-D-Pro-OH | 80–85% | 27 |

| Peptide Coupling | DCC/HOBt, DMF | Z-D-Pro-Xaa-OtBu | 70–90% |

Scientific Research Applications

Peptide Synthesis

Z-D-Pro-NH2 serves as a crucial building block in the synthesis of peptides. It is particularly valued for its ability to influence the structure and functionality of peptides through its incorporation into peptide chains.

Key Features:

- Building Block : Functions as a key component in synthesizing complex peptides.

- Structural Influence : Modifies the conformation and stability of peptides, enhancing their biological activity.

Biological Research

In biological studies, this compound is utilized to investigate protein interactions and functions. Its incorporation into peptides allows researchers to explore how these modified peptides interact with various biomolecules.

Applications in Biological Research:

- Protein Interaction Studies : Peptides containing this compound have shown enhanced binding affinities to specific receptors compared to control peptides without this modification.

- Antioxidative Properties : Research indicates that peptides synthesized with this compound exhibit significant antioxidative effects, scavenging free radicals effectively.

Drug Development

The ability to modify peptide structures with this compound makes it a valuable tool in drug development. By altering peptide sequences, researchers can design novel therapeutic agents targeting specific pathways in biological systems.

Case Study Example:

In a study focusing on drug efficacy, peptides incorporating this compound demonstrated improved binding to target proteins associated with disease pathways, suggesting potential for therapeutic applications.

The following table summarizes the biological activities observed with this compound compared to other similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Protein Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | Enhanced |

| Cyclohexylglycine | Moderate | Low | Standard |

| Other Peptides | Variable | High | Variable |

This table illustrates that this compound not only exhibits high antioxidant activity but also enhances protein binding affinity, making it superior for certain applications compared to other compounds.

Industrial Applications

In industrial settings, this compound is employed in the production of high-purity peptides for pharmaceuticals and biotechnology. Its role as a building block facilitates the creation of therapeutically relevant peptides used in various medical applications.

Mechanism of Action

The mechanism of action of Z-D-PRO-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency: this compound derivatives achieve yields of 85–87% under hydrogenation with Rosenmund catalysts , outperforming (R)-2-Amino-3-(4-aminophenyl)propanoic acid (78%) but lagging behind 2-Amino-2-(3-aminophenyl)acetic acid (90%).

Bioactivity: this compound shows moderate BBB permeability, similar to (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride. In contrast, 2-Amino-2-(3-aminophenyl)acetic acid exhibits high BBB permeability due to its lower topological polar surface area (TPSA) .

Safety Profile: All compounds except (R)-2-Amino-3-(4-aminophenyl)propanoic acid lack PAINS (pan-assay interference compounds) alerts, indicating suitability for drug discovery .

Experimental and Functional Insights

Functional Advantages:

- This compound : The Z-group enhances stability during solid-phase peptide synthesis (SPPS), while the amide group facilitates hydrogen bonding in target interactions.

- Limitations: Higher TPSA (89.34 Ų) compared to 2-Amino-2-(3-aminophenyl)acetic acid (88.90 Ų) may reduce membrane permeability in certain applications .

Biological Activity

Z-D-PRO-NH2, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a modified form of proline, an amino acid known for its role in protein structure and function. The "Z" refers to a benzyloxycarbonyl (Z) protecting group that enhances the compound's stability and bioavailability. The amine group (-NH2) at the terminal end contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : this compound can inhibit specific enzymes by mimicking substrate binding, thereby altering metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Structural Mimicry : Its structural similarity to natural amino acids allows it to integrate into protein structures, potentially affecting protein folding and stability.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

1. Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogenic bacteria. The results demonstrated significant inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

2. Cytotoxic Effects on Cancer Cell Lines

Research on the cytotoxicity of this compound revealed that it effectively induced cell death in several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were determined to be approximately 20 µM for HCT-116 and 30 µM for MCF-7, indicating a promising avenue for cancer therapy development .

3. Anti-inflammatory Properties

In vitro studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This effect highlights its potential role in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.